molecular formula C22H24N2O2 B2415329 (Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile CAS No. 1164452-67-8

(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile

Cat. No.: B2415329
CAS No.: 1164452-67-8
M. Wt: 348.446
InChI Key: GBFLOXVGCYAQED-ICFOKQHNSA-N
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Description

(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile is an organic compound with a complex structure that includes a phenoxy group, a benzoyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired configuration and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with modified functional groups.

Scientific Research Applications

(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile: An isomer with a different configuration around the double bond.

    4-(tert-butyl)phenoxybenzoyl chloride: A related compound used as an intermediate in synthesis.

    Dimethylamino benzoyl derivatives: Compounds with similar functional groups but different overall structures.

Uniqueness

(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile is unique due to its specific configuration and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective or versatile.

Properties

IUPAC Name

(Z)-2-[3-(4-tert-butylphenoxy)benzoyl]-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-22(2,3)18-9-11-19(12-10-18)26-20-8-6-7-16(13-20)21(25)17(14-23)15-24(4)5/h6-13,15H,1-5H3/b17-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLOXVGCYAQED-ICFOKQHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)/C(=C\N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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